molecular formula C23H22O8 B157537 11-Hydroxytephrosin CAS No. 72458-85-6

11-Hydroxytephrosin

Katalognummer: B157537
CAS-Nummer: 72458-85-6
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: OFLCPNIRDVOOEZ-WZONZLPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Hydroxytephrosin is a naturally occurring isoflavonoid compound belonging to the tephrosin family. It is known for its potential therapeutic properties, particularly in the field of cancer research. The compound has a molecular formula of C23H22O8 and a molecular weight of 426.42 g/mol .

Wissenschaftliche Forschungsanwendungen

11-Hydroxytephrosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

    Chemical Synthesis: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology:

    Biological Studies: Investigated for its biological activities, including its effects on various cellular processes.

Medicine:

Industry:

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

    Biotechnology: Utilized in various biotechnological applications due to its biological activities.

Vorbereitungsmethoden

11-Hydroxytephrosin can be synthesized through partial synthesis from tephrosin. The preparation methods generally involve extraction from natural sources or through synthetic chemical reactions. The compound is typically obtained as white to pale yellow crystalline powder .

Synthetic Routes and Reaction Conditions:

    Extraction from Natural Sources: The compound can be extracted from plants belonging to the Tephrosia genus.

    Chemical Synthesis: Involves the hydroxylation of tephrosin under controlled conditions to yield this compound.

Industrial Production Methods:

    Large-Scale Extraction: Utilizing advanced extraction techniques to isolate the compound from plant materials.

    Chemical Synthesis: Scaling up the synthetic process to produce the compound in larger quantities for industrial applications.

Analyse Chemischer Reaktionen

11-Hydroxytephrosin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents or other nucleophiles.

Major Products Formed:

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Compounds: Formed through substitution reactions.

Biologische Aktivität

11-Hydroxytephrosin is a natural compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, focusing on its interaction with key proteins involved in cancer progression, specifically the 3-phosphoinositide-dependent protein kinase 1 (PDPK1).

Overview of this compound

This compound is a flavonoid derivative identified through systematic virtual screening of natural compounds. It has shown substantial affinity for PDPK1, a crucial regulator in various signaling pathways related to cancer and inflammation. The compound's ability to inhibit PDPK1 suggests a promising avenue for anticancer drug development.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of PDPK1 : this compound binds preferentially to the ATP-binding pocket of PDPK1, competing with ATP and thereby inhibiting its kinase activity. This inhibition can disrupt downstream signaling pathways that promote cancer cell survival and proliferation.
  • Molecular Dynamics Simulations : Molecular dynamics (MD) simulations have confirmed the stability of the complex formed between PDPK1 and this compound, indicating that this interaction is not only strong but also stable over time.

Biological Activity Data

The biological activity of this compound has been evaluated using various predictive models, including the PASS (Prediction of Activity Spectra for Substances) analysis. The results indicate a range of potential therapeutic effects:

Biological Activity Pa Value Pi Value
Antineoplastic0.9340.004
Antineoplastic (non-small cell lung cancer)0.9040.003
Prostate cancer treatment0.8570.003
Antineoplastic (ovarian cancer)0.8220.003
Chemopreventive0.7990.004
TP53 expression enhancer0.7750.014
Apoptosis agonist0.6540.020
Kinase inhibitor0.6440.016
Antioxidant0.5420.005

The Pa value indicates the probability of the compound exhibiting a certain biological activity, with values above 0.7 suggesting a high likelihood of efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer therapy:

  • PDPK1 as a Therapeutic Target : Research indicates that PDPK1 plays a significant role in cancer progression and metastasis, making it an attractive target for drug discovery efforts aimed at developing novel anticancer therapies .
  • Natural Compound Screening : In a study conducted by Akhtar et al., systematic screening identified both this compound and Torosaflavone A as promising inhibitors of PDPK1, demonstrating their potential as scaffolds for drug development against PDPK1-associated diseases .
  • ADMET Properties : The compound has been evaluated for its drug-likeness using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria, which indicated favorable pharmacokinetic properties necessary for further development .

Eigenschaften

IUPAC Name

(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLCPNIRDVOOEZ-WZONZLPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222755
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72458-85-6
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxytephrosin
Reactant of Route 2
11-Hydroxytephrosin
Reactant of Route 3
11-Hydroxytephrosin
Reactant of Route 4
11-Hydroxytephrosin
Reactant of Route 5
11-Hydroxytephrosin
Reactant of Route 6
11-Hydroxytephrosin
Customer
Q & A

Q1: What is the structural characterization of 11-Hydroxytephrosin?

A: While a specific molecular formula and weight are not provided in the provided abstracts, this compound is a rotenoid, a class of isoflavonoid phytochemicals. It is characterized by a rotenoid skeleton with an additional hydroxyl group at the 11th position [, , ]. Spectroscopic data, including NMR and mass spectrometry, have been used to confirm its structure [, ].

Q2: Is this compound known to interact with any specific molecular targets besides PDPK1?

A: Yes, research indicates that this compound inhibits NF-κB activity []. This inhibition likely occurs through the blockage of NF-κB/DNA binding activity, leading to the suppression of NF-κB target gene expression []. This finding suggests that this compound may have a broader range of biological activities beyond its potential anticancer effects.

Q3: What are the known sources of this compound?

A3: this compound has been isolated from various plant sources, including:

  • Amorpha fruticosa [, ]
  • Sarcolobus globosus []
  • Tephrosia toxicaria []
  • Tephrosia villosa seeds []

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A: While the provided abstracts do not offer specific details on the SAR of this compound, one study evaluated a series of related flavonoids for their potential cancer chemopreventive properties []. This research utilized an in vitro assay to determine quinone reductase induction, offering insights into the structural features that may contribute to the observed biological activity. Further SAR studies focusing on this compound could help to optimize its potency, selectivity, and ultimately, its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.